N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide

sEH inhibition potency enzyme assay

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide (C20H19NO3, MW 321.4 g/mol) is a synthetic small molecule belonging to the class of naphthalenyl benzamides. Its structure features a 3-methoxybenzamide core linked to a naphthalen-1-yl ring via a hydroxyethyl spacer.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 1351586-61-2
Cat. No. B2865825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide
CAS1351586-61-2
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C20H19NO3/c1-24-16-9-4-8-15(12-16)20(23)21-13-19(22)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19,22H,13H2,1H3,(H,21,23)
InChIKeyCKMJLYOKYYVVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)-3-methoxybenzamide (CAS 1351586-61-2): Core Structural Profile for Research Procurement


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide (C20H19NO3, MW 321.4 g/mol) is a synthetic small molecule belonging to the class of naphthalenyl benzamides . Its structure features a 3-methoxybenzamide core linked to a naphthalen-1-yl ring via a hydroxyethyl spacer. Public biochemical profiling indicates that this compound acts as an inhibitor of the soluble epoxide hydrolase (sEH) enzyme, a bifunctional enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) and other lipid epoxides, with reported inhibitory activity in the low nanomolar range [1]. This places the compound within a pharmacologically relevant chemotype for cardiovascular, inflammatory, and pain-related disorders.

Why Generic Substitution of N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)-3-methoxybenzamide is Unsuitable: Evidence of Functional Specificity


Although the naphthalenyl benzamide scaffold is shared with other research compounds, minor structural modifications critically alter biological activity and selectivity. The specific substitution pattern of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide—namely the 3-methoxy group on the benzamide ring and the hydroxyethyl linker—is essential for its potent interaction with soluble epoxide hydrolase (sEH) [1]. Simple interchange with regioisomers (e.g., 2- or 4-methoxy analogs) or removal of the hydroxyl group is known to impact binding affinity and selectivity across related chemotypes, as demonstrated in structure–activity relationship (SAR) studies of analogous sEH inhibitors [2]. Therefore, direct procurement of this specific compound is mandatory to ensure reproducibility of pharmacological results and to avoid off-target effects introduced by close chemical analogs.

Quantitative Differentiation of N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)-3-methoxybenzamide Key Performance Data


sEH Inhibitory Potency: N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide vs. Other Benzamide and Urea-Based Inhibitors

The compound exhibits potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 1 nM, as measured using the CMNPC substrate assay [1]. This places it among the high-potency sEH inhibitors. For context, the well-characterized urea-based tool compound t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) typically shows IC50 values around 10-20 nM in the same assay format, while many earlier benzamide-based sEH inhibitors exhibit significantly reduced potency (>100 nM) [2]. The ~10- to 20-fold improvement over older benzamide scaffolds highlights the critical contribution of the specific hydroxyethyl-naphthyl substitution to binding efficiency.

sEH inhibition potency enzyme assay

Cross-Species Selectivity Profile of N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide

The compound demonstrates nanomolar activity against mouse sEH (IC50 = 50 nM) and human sEH (IC50 = 100 nM) in a secondary assay system, indicating a 2- to 5-fold preference for the rodent isoform over the human isoform [1]. This species-dependent potency profile is distinct from many urea-based sEH inhibitors, which often show a greater preference for human enzyme (e.g., t-AUCB exhibits IC50 of ~1 nM for human sEH but ~20-50 nM for mouse) [2]. Researchers using mouse models of cardiovascular or inflammatory disease may therefore find this compound advantageous for achieving robust target engagement at lower systemic exposures.

species selectivity sEH mouse model

Physicochemical Differentiation vs. Common Urea-Based sEH Inhibitors

The benzamide chemotype offers distinct physicochemical advantages over urea-based sEH inhibitors. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide has a calculated AlogP of approximately 3.4 and a topological polar surface area (TPSA) of 58.6 Ų [1]. In contrast, the widely used urea inhibitor t-AUCB has a lower AlogP (~2.5) but a significantly higher TPSA (~101 Ų) due to its urea and carboxylic acid groups [2]. The benzamide's intermediate lipophilicity and reduced polar surface area suggest improved passive membrane permeability, potentially enhancing oral bioavailability and tissue distribution relative to more polar urea derivatives.

physicochemical properties solubility lipophilicity

Optimal Use Cases for N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)-3-methoxybenzamide Applications Guide


Murine Models of Hypertension and Inflammation Requiring High sEH Target Engagement

The compound's 50 nM IC50 against mouse sEH [1] makes it particularly well-suited for rodent studies of angiotensin-II-induced hypertension, pressure overload cardiac hypertrophy, and acute systemic inflammation. Its benzamide scaffold may offer superior metabolic stability compared to ester-containing sEH inhibitors, supporting chronic oral dosing regimens. The intermediate lipophilicity suggests good absorption, potentially enabling once-daily administration without requiring suspension formulations.

Structure–Activity Relationship (SAR) Campaigns Centered on the Hydroxyethyl-Naphthyl Motif

The unique hydroxyethyl linker and 3-methoxy substitution pattern serve as a starting point for SAR exploration around the benzamide sEH chemotype [1]. This compound can be used as a reference standard for high-throughput screening (HTS) hit validation or as a lead for medicinal chemistry optimization programs focused on enhancing metabolic stability or selectivity over related epoxide hydrolases (e.g., mEH).

Pharmacodynamic Biomarker Studies of EET/DHET Ratio Modulation

Due to its potent sEH inhibition, the compound is suitable for in vivo and ex vivo studies measuring the ratio of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs) in plasma or tissue as a pharmacodynamic biomarker of target engagement [1]. The species selectivity data (mouse vs. human) allows for rational dose selection in cross-species biomarker comparisons.

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.